3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopentylpropanamide
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Description
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopentylpropanamide is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound is part of a broader class of chemicals that includes thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines. These compounds have been synthesized and evaluated for potential antimicrobial and antitumor activities. For example, a study conducted by Said et al. explored the synthesis of thiazolopyrimidines derivatives, including triazolo and triazinopyrimidine derivatives, as potential antimicrobial and antitumor agents. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
Cardiovascular Activity
Another area of interest has been the exploration of the cardiovascular activities of triazolopyrimidines fused to heterocyclic systems. Sato et al. synthesized and evaluated various compounds for their coronary vasodilating and antihypertensive activities. Among these, certain compounds showed promising potential as cardiovascular agents, displaying potent coronary vasodilating activity (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Antitumor Activity
Research on the antitumor activity of pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives has shown that some synthesized compounds exhibit high growth inhibitory activity against specific cancer cell lines. Fares et al. reported compounds with potent antitumor activity against prostate and lung cancer cell lines, suggesting mechanisms through cell cycle arrest and induction of apoptosis via caspase-3 dependent pathways (Fares, Abou-Seri, Abdel‐Aziz, Abbas, Youssef, & Eladwy, 2014).
Anticancer Agents
The synthesis of new 3-heteroarylindoles, including pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, aimed at potential anticancer applications, was investigated by Abdelhamid et al. The study evaluated these compounds against the MCF-7 human breast carcinoma cell line, finding moderate to high anticancer activity for many of the tested compounds (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
Properties
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-2-3-11-23-18(26)17-14(10-12-27-17)24-15(21-22-19(23)24)8-9-16(25)20-13-6-4-5-7-13/h10,12-13H,2-9,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFCVEFBJXFMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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